![molecular formula C8H15N B13788213 6-Methyl-6-azabicyclo[3.2.1]octane CAS No. 24173-54-4](/img/structure/B13788213.png)
6-Methyl-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6-Methyl-6-azabicyclo[3.2.1]octane involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield 6-Methyl-6-azabicyclo[3.2.1]octan-3-one. The stereoselective reduction of this intermediate provides 6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alcohols from ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
6-Methyl-6-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for developing bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the methyl group at the 6-position.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
24173-54-4 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
6-methyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-6-7-3-2-4-8(9)5-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
XDHPCGWUBYKTIH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)

![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
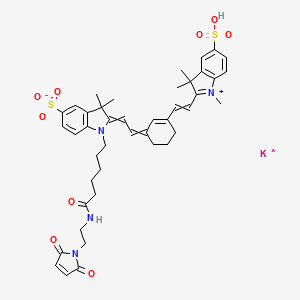


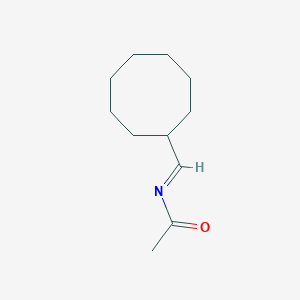
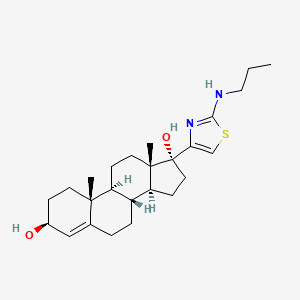
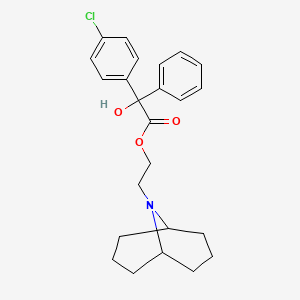

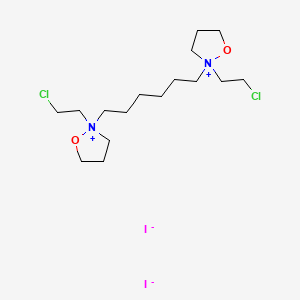
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

